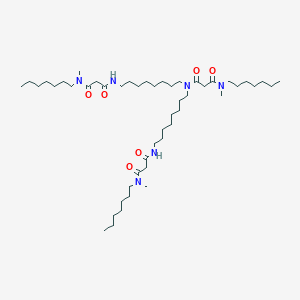
Cytidine-5'-triphosphoric acid disodium salt
説明
Cytidine-5’-triphosphoric acid disodium salt, also known as CTP disodium salt, is a pyrimidine nucleoside triphosphate . It is involved in a variety of biochemical reactions and is used in the synthesis of RNA by RNA polymerases . It is also used as a substrate for CMP-neuNAc synthetase(s) which produce CMP-neuNAc used in sialylation reactions . It is a cation-permeable ligand gated ion channel (P2X purinergic receptor) agonist .
Synthesis Analysis
CTP is synthesized in cells and is used in the conversion of adenosine monophosphate (AMP) to adenosine diphosphate (ADP) in luminometry analysis . It is also used in the preparation of ribonucleotide 5’-triphosphate precursors stocks for large-scale RNA synthesis .Molecular Structure Analysis
The molecular formula of CTP disodium salt is C9H14N3Na2O14P3 . It has a molecular weight of 527.15 .Chemical Reactions Analysis
CTP is involved in a variety of biochemical reactions. It is used in the synthesis of RNA by RNA polymerases . It is also used as a substrate for CMP-neuNAc synthetase(s) which produce CMP-neuNAc used in sialylation reactions . Additionally, it is used as a substrate of CTP:phosphocholine cytidylyltransferase(s), supporting the formation of phosphatidylcholine via the formation of CDP-choline .Physical And Chemical Properties Analysis
CTP disodium salt is a solid substance . The CAS Number is 36051-68-0 .科学的研究の応用
RNA Synthesis
Cytidine-5’-triphosphoric acid disodium salt, also known as CTP, is used in the synthesis of RNA by RNA polymerases . This is a crucial process in all living organisms as RNA serves as a messenger carrying instructions from DNA for controlling the synthesis of proteins .
Sialylation Reactions
CTP acts as a substrate for CMP-neuNAc synthetase(s), which produce CMP-neuNAc used in sialylation reactions . Sialylation is a biological process that involves the transfer of sialic acid to the ends of glycan chains on proteins or lipids, playing a critical role in cellular functions .
Phosphatidylcholine Formation
CTP is used as a substrate of CTP:phosphocholine cytidylyltransferase(s), supporting the formation of phosphatidylcholine via the formation of CDP-choline . Phosphatidylcholine is a major component of biological membranes and plays a key role in membrane-mediated cell signaling .
P2X Purinergic Receptor Agonist
CTP acts as a P2X purinergic receptor agonist . P2X receptors are a family of cation-permeable ligand-gated ion channels that open in response to the binding of ATP. They play a role in various biological processes including inflammation, pain perception, and neurotransmission .
Conversion of AMP to ADP
CTP has been used for the conversion of adenosine monophosphate (AMP) to adenosine diphosphate (ADP) in luminometry analysis . This is important in energy transfer within cells .
Large-Scale RNA Synthesis
CTP is used in the preparation of ribonucleotide 5’-triphosphate precursors stocks for large-scale RNA synthesis . This is particularly useful in research and biotechnology where large amounts of specific RNA molecules may be needed .
In Vitro Transcription
CTP is used to perform in vitro transcription . In vitro transcription is a technique used to synthesize RNA molecules from a DNA template in a test tube, and it’s a common method used in molecular biology research .
作用機序
Cytidine-5’-triphosphoric acid disodium salt (CTP)
, also known as Sodium ((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogentriphosphate , is a pyrimidine nucleoside triphosphate involved in a variety of biochemical reactions .
Target of Action
The primary target of CTP is the enzyme aspartate carbamoyltransferase . This enzyme plays a crucial role in pyrimidine biosynthesis . CTP also acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .
Mode of Action
CTP prevents the action of aspartate carbamoyltransferase . It serves as a molecule of high energy, similar to adenosine triphosphate (ATP) . It is used in the synthesis of RNA by RNA polymerases . It also acts as a substrate for CMP-neuNAc synthetase(s), which produce CMP-neuNAc used in sialylation reactions .
Biochemical Pathways
CTP is involved in the biosynthesis of pyrimidines . It also participates in the biosynthesis of glycerophospholipids and the glycosylation of proteins . Additionally, it is used as a substrate in the formation of phosphatidylcholine via the formation of CDP-choline .
Pharmacokinetics
It is known that ctp can cross the blood-cerebrospinal fluid barrier .
Result of Action
The action of CTP results in the synthesis of RNA by RNA polymerases . It also supports the formation of phosphatidylcholine via the formation of CDP-choline . Furthermore, it aids in the production of CMP-neuNAc used in sialylation reactions .
Safety and Hazards
特性
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQMDTRPCFJJND-WFIJOQBCSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3Na2O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cytidine-5'-triphosphoric acid disodium salt | |
CAS RN |
36051-68-0 | |
| Record name | Cytidine 5'-(disodium dihydrogen triphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]cyclohexa-2,4-diene-1-thione](/img/structure/B160977.png)





![N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B160991.png)




